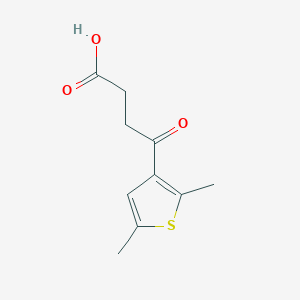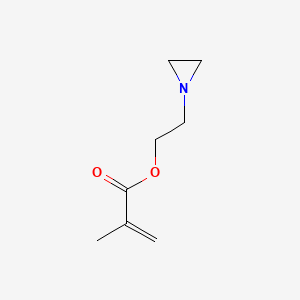
2-(1-Aziridinyl)ethyl methacrylate
Overview
Description
2-(1-Aziridinyl)ethyl methacrylate is a chemical compound that features a three-membered aziridine ring attached to an ethyl methacrylate group. This compound is known for its unique reactivity due to the strained aziridine ring, which makes it a valuable monomer in polymer chemistry. Its structure allows it to participate in various polymerization reactions, making it useful in the synthesis of specialized polymers with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aziridinyl)ethyl methacrylate typically involves the reaction of aziridine with ethyl methacrylate under controlled conditions. One common method is the radical polymerization of aziridinic methacrylates, which can be carried out using chain transfer agents and initiators such as CPDB and AIBN at around 60°C . Another approach involves the living anionic polymerization of aziridine monomers, which can be initiated using various anionic initiators .
Industrial Production Methods
Industrial production of this compound often involves large-scale polymerization processes. These processes are optimized to ensure high yield and purity of the final product. The use of advanced polymerization techniques, such as RAFT and ATRP, allows for precise control over the molecular weight and distribution of the resulting polymers .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aziridinyl)ethyl methacrylate undergoes several types of chemical reactions, including:
Ring-Opening Reactions: The strained aziridine ring can be opened under mild acidic or basic conditions, leading to the formation of various functionalized products.
Polymerization Reactions: This compound can participate in free-radical, anionic, and cationic polymerization reactions, forming homopolymers and copolymers.
Common Reagents and Conditions
Radical Polymerization: Initiated by AIBN or similar radical initiators at elevated temperatures.
Anionic Polymerization: Initiated by strong bases or nucleophiles, such as Grignard reagents, under controlled conditions.
Cationic Polymerization: Initiated by Lewis acids or other cationic initiators.
Major Products Formed
The major products formed from the reactions of this compound include various polymers and copolymers with unique mechanical and chemical properties. These polymers are often used in coatings, adhesives, and other industrial applications .
Scientific Research Applications
2-(1-Aziridinyl)ethyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties, such as enhanced mechanical strength and chemical resistance.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility.
Industry: Employed in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-(1-Aziridinyl)ethyl methacrylate primarily involves the ring-opening reactions of the aziridine ring. This ring strain makes the compound highly reactive, allowing it to form covalent bonds with various substrates. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
(1-Phenylaziridin-2-yl)methyl methacrylate: Similar structure but with a phenyl group, leading to different reactivity and properties.
Trimethylolpropane tris(2-methyl-1-aziridinepropionate): A trifunctional aziridine used in similar applications but with different crosslinking properties.
Uniqueness
2-(1-Aziridinyl)ethyl methacrylate is unique due to its combination of the aziridine ring and methacrylate group, which provides a balance of reactivity and polymerizability. This makes it particularly valuable in applications requiring precise control over polymer structure and properties .
Properties
IUPAC Name |
2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7(2)8(10)11-6-5-9-3-4-9/h1,3-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZCCHVCBAZAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064391 | |
| Record name | 2-(1-Aziridinyl)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6498-81-3 | |
| Record name | 2-(1-Aziridinyl)ethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6498-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006498813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(1-Aziridinyl)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(aziridin-1-yl)ethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


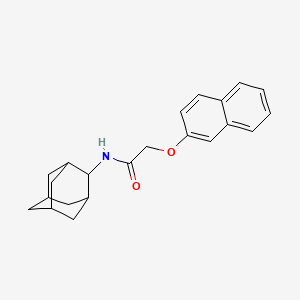
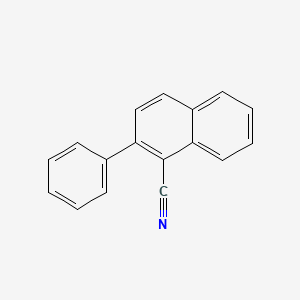
![[(Pyridin-3-ylmethyl)-amino]-acetic acid](/img/structure/B1614584.png)



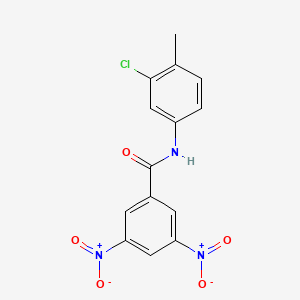

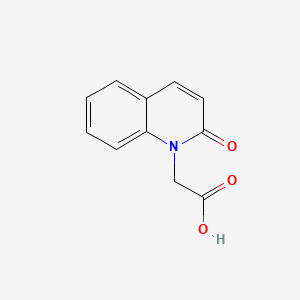

![1-Chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1614601.png)
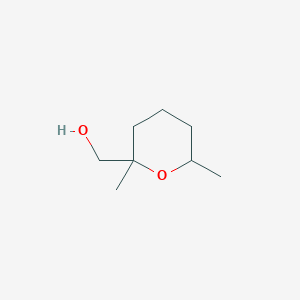
![4-Oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid](/img/structure/B1614603.png)
